1-(4-chlorobenzyl)-8-[(4-hydroxybutyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-8-[(4-HYDROXYBUTYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a purine core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-8-[(4-HYDROXYBUTYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Formation of the purine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenylmethyl group: This is achieved through a substitution reaction using a chlorophenylmethyl halide.
Attachment of the hydroxybutylamino group: This step involves the reaction of the intermediate with a hydroxybutylamine derivative.
Methylation: The final step involves the methylation of the purine core to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-8-[(4-HYDROXYBUTYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-8-[(4-HYDROXYBUTYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-8-[(4-HYDROXYBUTYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-CHLOROPHENYL)METHYL]-8-[(4-HYDROXYBUTYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 1-[(4-CHLOROPHENYL)METHYL]-8-[(4-HYDROXYBUTYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 1-[(4-CHLOROPHENYL)METHYL]-8-[(4-HYDROXYBUTYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific structural features, such as the chlorophenylmethyl and hydroxybutylamino groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22ClN5O3 |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(4-hydroxybutylamino)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H22ClN5O3/c1-22-14-15(21-17(22)20-9-3-4-10-25)23(2)18(27)24(16(14)26)11-12-5-7-13(19)8-6-12/h5-8,25H,3-4,9-11H2,1-2H3,(H,20,21) |
InChI Key |
RAXIDOOSFACAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1NCCCCO)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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